molecular formula C18H18BrN3O4S B4961508 4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide

4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide

カタログ番号 B4961508
分子量: 452.3 g/mol
InChIキー: RRAIOMDQGZPRNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that targets multiple kinases involved in tumor cell proliferation and angiogenesis. Sorafenib is used in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.

作用機序

Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in tumor angiogenesis. Sorafenib also inhibits the activity of c-KIT, FLT3, and RET, which are involved in tumor cell proliferation.
Biochemical and Physiological Effects
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, Sorafenib inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors such as VEGF and PDGF. Sorafenib has also been shown to inhibit the migration and invasion of cancer cells.

実験室実験の利点と制限

Sorafenib is a potent inhibitor of multiple kinases involved in tumor cell proliferation and angiogenesis. It has been extensively studied in preclinical and clinical trials and has been shown to be effective in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. However, Sorafenib has limitations in lab experiments as it can be toxic to normal cells at high concentrations.

将来の方向性

Future research on Sorafenib should focus on identifying biomarkers that predict response to treatment and developing new treatment strategies that overcome resistance to Sorafenib. In addition, Sorafenib should be studied in combination with other targeted therapies to improve its efficacy in the treatment of cancer. Finally, the development of new Sorafenib analogs with improved pharmacokinetic properties and reduced toxicity is an area of active research.

合成法

Sorafenib is synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonamide with 4-bromophenylacetic acid followed by cyclization with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 2-aminoethylisothiourea to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of various cancer cell lines including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. In addition, Sorafenib has been shown to inhibit tumor angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).

特性

IUPAC Name

4-[2-[[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S/c19-13-3-5-14(6-4-13)22-17(23)11-16(18(22)24)21-10-9-12-1-7-15(8-2-12)27(20,25)26/h1-8,16,21H,9-11H2,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAIOMDQGZPRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。